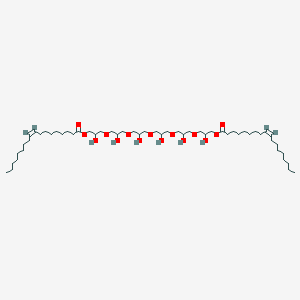

Hexaglyceryl dioleate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Hexaglyceryl dioleate, also known as Polyglyceryl-6 Dioleate, is a diester of oleic acid and Polyglycerin-6 . It is commonly used in various industries .

Synthesis Analysis

The synthesis of this compound involves the esterification of polyglycerol. The process optimisation results showed an 80% conversion with a 59.4% glycerol mono-oleate (GMO) and 34.6% glycerol dioleate (GDO) selectivities corresponding to a combined GMO and GDO selectivity of 94.8% at equimolar OA-to-glycerol ratio . Synthesized mono-, di-, tri-, tetra-, and heptaesters of various fatty acids and polyglycerol provided the highest hydroxyl values from 15 to 815 mg KOH g −1 and saponification values from 82 to 321 mg KOH g −1 .Molecular Structure Analysis

This compound forms liquid crystal nanostructures in aqueous environments . The phase behavior of the mixture of SPC/GDO/water was studied as a function of hydration and lipid ratio .Chemical Reactions Analysis

The structure–activity relationship of this compound significantly affects the friction and wear characteristics of the lubrication system . The results showed that the tribological properties first improve and then deteriorate with the increase of molecular weight .Physical And Chemical Properties Analysis

This compound is a yellowish viscous liquid . It is stable under normal conditions . The detailed physical and chemical properties are not fully available .Aplicaciones Científicas De Investigación

Regiospecific Interesterification of Triglyceride : Hexaglyceryl dioleate can be used in the interesterification of triglycerides. This process, often conducted in n-hexane using lipase, modifies the physical properties of triglyceride mixtures in oils and fats, impacting their functional characteristics in various industrial applications. Yamanaka and Tanaka (1987) explored this method to obtain specific triglyceride forms like palmitate-enriched glyceride from glyceryl-l-palmitate-2,3-dioleate and palmitic acid (Yamanaka & Tanaka, 1987).

Volatile Oxidation in Oils : Studies like those by García-Martínez et al. (2009) have investigated the oxidation compounds formed in oils rich in conjugated linoleic acid (CLA), compared to those in safflower oil. Understanding the volatility and stability of triglycerides like this compound in different oil matrices is crucial for their use in food science and technology (García-Martínez et al., 2009).

Enzymatic Acyl Exchange in Triglycerides : Research by Stevenson, Luddy, and Rothbart (1979) demonstrated the potential for enzymatic acyl exchange in triglycerides like this compound. This process alters the saturation levels in di- and triglycerides, which is significant for modifying the nutritional and physical properties of food lipids (Stevenson et al., 1979).

Nanostructure Formation in Food Science : Johnsson et al. (2005) explored the phase behavior of mixtures involving compounds like this compound, finding applications in the formation of nanostructures for food science and drug delivery. These structures, such as hexagonal phase particles, are promising for the encapsulation and controlled release of bioactive compounds (Johnsson et al., 2005).

Lipase-Catalyzed Reactions in Organic Solvents : Research by Martinez et al. (1999) and (2005) delved into lipase-catalyzed interesterification and esterification processes involving triglycerides in various organic solvents, highlighting the role of this compound in these enzymatic transformations. These studies contribute to the understanding of fat modification processes for industrial and food applications (Martinez et al., 1999; Martinez et al., 2005).

Mecanismo De Acción

The substitution of hydroxyl groups in Hexaglyceryl dioleate weakens the electrostatic and hydrogen bonding interactions with the metal interface, and the increase of hydrocarbon tail chains leads to the enhanced steric hindrance effect, which in turn leads to the deterioration of tribological properties .

Direcciones Futuras

Hexaglyceryl dioleate and its mixtures can effectively encapsulate active pharmaceutical ingredients (API). When used in a subcutaneous environment, the liquid crystalline matrix gradually hydrates and degrades in the tissue whilst slowly releasing the API . This opens up new possibilities for its use in drug delivery applications .

Propiedades

IUPAC Name |

[2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-(2-hydroxy-3-octadec-9-enoyloxypropoxy)propoxy]propoxy]propoxy]propoxy]propyl] octadec-9-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H102O15/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-53(61)68-45-51(59)43-66-41-49(57)39-64-37-47(55)35-63-36-48(56)38-65-40-50(58)42-67-44-52(60)46-69-54(62)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,47-52,55-60H,3-16,21-46H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWZAMIRTDQUMNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COCC(COCC(COCC(COCC(COCC(COC(=O)CCCCCCCC=CCCCCCCCC)O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H102O15 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

991.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

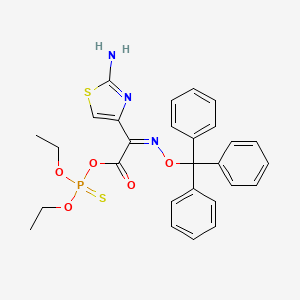

![1H-Pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B1589254.png)